N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and an N-benzyl-N-ethyl acetamide moiety at position 1. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly kinases and enzymes involved in inflammatory or oncogenic pathways . The 4-fluorophenylmethyl group enhances lipophilicity and may contribute to target binding via hydrophobic interactions or halogen bonding, while the N-benzyl-N-ethyl acetamide side chain likely influences solubility and metabolic stability.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-2-26(14-17-6-4-3-5-7-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-8-10-19(25)11-9-18/h3-13,20,22H,2,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUHINQOURNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile. The chemical formula is , with a molecular weight of approximately 397.47 g/mol.
Antioxidant Activity
Recent studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown high radical scavenging activity against DPPH and ABTS radicals. One study reported an IC50 value of 7.12 µg/mL for a related compound, indicating strong antioxidant potential .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties. The compound under review has been shown to inhibit cell proliferation in various cancer cell lines. Specific IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) are critical for understanding its efficacy. Preliminary data suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance anticancer activity .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit MIF (macrophage migration inhibitory factor) tautomerase activity, which is implicated in cancer progression .
Case Studies
- In Vivo Studies : In animal models, compounds derived from thieno[3,2-d]pyrimidines demonstrated reduced tumor size and improved survival rates when administered in conjunction with standard chemotherapy agents.
- Clinical Trials : Early-phase clinical trials have explored the efficacy of similar thieno derivatives in treating various cancers. Results indicated promising outcomes in terms of tumor response rates and tolerability.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural and physicochemical differences between the target compound and related derivatives:
Key Structural and Functional Insights
- Thieno[3,2-d]pyrimidine vs.
- Fluorinated Substituents : The 4-fluorophenylmethyl group is conserved in the target compound and ’s analog, suggesting its critical role in target engagement. In contrast, compound 51 () uses di-fluorinated benzyl groups, which may broaden target selectivity .
Research Findings and Methodological Considerations
Bioactivity and Mode of Action
- Bioactivity Clustering: Compounds with similar structural motifs, such as fluorinated aromatic rings and heterocyclic cores, cluster into groups with related bioactivity profiles. For example, kinase inhibitors like AMG-487 () and thienopyrimidine derivatives () exhibit overlapping target affinities due to conserved pharmacophores .
- Dereplication Techniques : Mass spectrometry (MS/MS) and molecular networking enable rapid identification of structurally related compounds by comparing fragmentation patterns. The target compound’s similarity to ’s analog could expedite its classification in drug-discovery pipelines .
Computational and Experimental Validation
- Chemical-Genetic Profiling : Comparisons of fitness defect profiles in yeast deletion strains () could reveal shared modes of action between the target compound and its analogs, such as DNA damage response or kinase inhibition pathways.
- Chemical Space Docking : Virtual screening methods () prioritize compounds with optimal binding to targets like ROCK1 kinase. The target compound’s benzyl-ethyl group may enhance docking scores compared to smaller substituents in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
